An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Sulfonamide
This guide provides a comprehensive framework for the characterization of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide. It is designed to equip researchers with the necessary theoretical understanding and practical methodologies to determine its key physicochemical parameters. The insights derived from such characterization are paramount for predicting its behavior in biological systems, designing synthetic routes, and developing potential applications. We will delve into its structural attributes, outline detailed experimental protocols for determining its properties, and discuss the expected spectroscopic signatures based on analogous compounds.
Molecular Identity and Predicted Properties
A crucial first step in the characterization of any compound is to establish its fundamental molecular identity. Although a specific CAS number for 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is not prominently listed in major chemical inventories, its structure can be definitively inferred from its IUPAC name.
Chemical Structure:
Caption: Chemical structure of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BrNO₂S | Calculated |
| Molecular Weight | 306.22 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Predicted LogP | 3.2 - 3.8 | Computational Models |
| Predicted pKa (acidic) | No acidic proton on sulfonamide N | Chemical Intuition |
| Predicted pKa (basic) | Weakly basic (sulfonamide oxygens) | Chemical Intuition |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the core physicochemical properties of a solid organic compound like 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is optimal.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting temperature.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding a compound's solubility in various solvents is critical for its purification, formulation, and for predicting its behavior in different environments.
Methodology: Equilibrium Solubility Determination
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Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, buffered aqueous solutions at different pH values, ethanol, acetone, dichloromethane, hexane).
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Sample Addition: An excess of the solid compound is added to a known volume of the solvent in a sealed vial.
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Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Concentration Analysis: The concentration of the compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. It is a key predictor of a drug's pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[1]
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by stirring them together overnight, followed by separation.
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Stock Solution: A stock solution of the compound is prepared in one of the pre-saturated phases (typically the one in which it is more soluble).
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Partitioning: A known volume of the stock solution is added to a known volume of the other pre-saturated phase in a separatory funnel or a suitable vial.
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Equilibration: The mixture is shaken gently for a set period to allow for partitioning between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
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Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP Determination via Shake-Flask Method.
Spectroscopic Characterization Profile
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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Aromatic Protons: Three signals in the aromatic region (typically 7.0-8.0 ppm), likely appearing as singlets or narrow triplets/doublets due to the substitution pattern.
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N-Ethyl Protons: A quartet for the methylene (-CH₂-) protons (around 3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.0-1.5 ppm).
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Methyl Protons on the Ring: A singlet for the methyl group attached to the benzene ring (around 2.3-2.6 ppm).
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-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
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Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.
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N-Ethyl Carbons: Two signals for the ethyl groups, a methylene carbon signal (around 40-45 ppm) and a methyl carbon signal (around 12-16 ppm).
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Ring Methyl Carbon: A signal for the methyl carbon on the ring (around 20-25 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. For aromatic sulfonamides, characteristic absorption bands are expected.[2][3]
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SO₂ Stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically in the range of 1370-1330 cm⁻¹ and a symmetric stretch in the range of 1180-1160 cm⁻¹.
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C-S Stretching: A weaker absorption may be observed for the carbon-sulfur bond in the range of 800-700 cm⁻¹.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
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C-N Stretching: An absorption band around 1350-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (306.22 g/mol ).
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Isotopic Pattern of Bromine: A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[4][5][6] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways may include the loss of an ethyl group, cleavage of the S-N bond, or loss of SO₂.
Conclusion
While 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide may not be a widely characterized compound, its physicochemical properties can be systematically determined using established and reliable experimental protocols. This guide provides a robust framework for researchers to undertake such a characterization. By accurately measuring its melting point, solubility profile, and lipophilicity, and by thoroughly analyzing its NMR, IR, and mass spectra, a comprehensive understanding of this novel sulfonamide can be achieved. These data are foundational for any further investigation into its potential applications in drug discovery, chemical biology, or materials science, enabling a rational, data-driven approach to its future development.
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